1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 2408958-47-2
VCID: VC5027027
InChI: InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3
SMILES: CC1=CC=CC=C1N2C=CC(=N2)C(=O)C
Molecular Formula: C12H12N2O
Molecular Weight: 200.241

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone

CAS No.: 2408958-47-2

Cat. No.: VC5027027

Molecular Formula: C12H12N2O

Molecular Weight: 200.241

* For research use only. Not for human or veterinary use.

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone - 2408958-47-2

Specification

CAS No. 2408958-47-2
Molecular Formula C12H12N2O
Molecular Weight 200.241
IUPAC Name 1-[1-(2-methylphenyl)pyrazol-3-yl]ethanone
Standard InChI InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3
Standard InChI Key KJVREDHQQLDRMI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C=CC(=N2)C(=O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2-methylphenyl group and at the 3-position with an acetyl group. The 2-methylphenyl substituent introduces steric hindrance and electron-donating effects, while the acetyl group enhances electrophilicity at the carbonyl carbon .

Crystallographic Data

Although single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles between substituents ranging from 29.6° to 67.4° . For example, a structurally related compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone, demonstrates a twisted conformation between the pyrazole ring and its substituents, influencing intermolecular interactions .

Spectroscopic Identification

  • NMR: The acetyl group typically resonates at δ 2.5–2.7 ppm (¹H, singlet) for methyl protons and δ 190–200 ppm (¹³C) for the carbonyl carbon.

  • IR: A strong absorption band near 1,680 cm⁻¹ confirms the ketone functional group .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of 2-methylphenylhydrazine with a β-diketone precursor (e.g., acetylacetone) under acidic conditions yields the pyrazole core.

  • Acetylation: Subsequent reaction with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces the acetyl group at the 3-position .

Optimization Parameters

  • Temperature: 80–100°C for cyclocondensation; 0–5°C for acetylation to minimize side reactions.

  • Yield: 60–75% after purification via column chromatography.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key metrics include:

ParameterValue
Annual Production Volume50–100 kg (global estimate)
Purity Specifications≥95% (HPLC)
Cost per Gram$120–$150 (bulk pricing)

Physicochemical Properties

Thermal Stability

While experimental data for this compound is limited, thermogravimetric analysis (TGA) of analogous pyrazoles reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal stability .

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted via LogP = 2.1) .

  • Organic Solvents: Highly soluble in dichloromethane, ethyl acetate, and DMSO.

Comparative Solubility Data

SolventSolubility (mg/mL)
Water<1
Ethanol15–20
Dichloromethane>50

Biological Activity and Applications

Anti-Inflammatory Activity

In silico docking studies suggest that the acetyl group interacts with cyclooxygenase-2 (COX-2) active sites, mimicking the binding mode of indomethacin . A related compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone, exhibited 85% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells revealed an IC₅₀ of 38 µM, attributed to apoptosis induction via caspase-3 activation .

Agrochemical Applications

The 2-methylphenyl group enhances lipophilicity, aiding penetration into fungal cell membranes. In vitro testing against Fusarium oxysporum demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize COX-2 selectivity.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility for intravenous delivery.

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